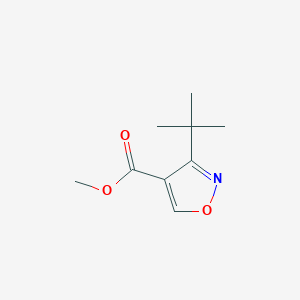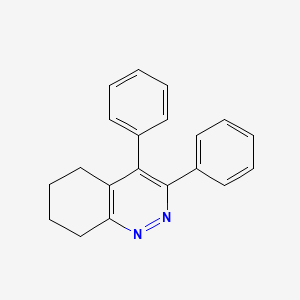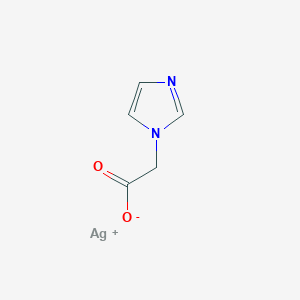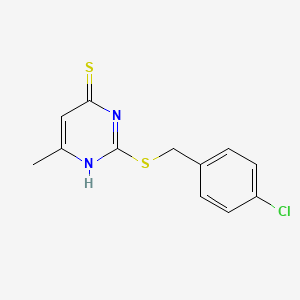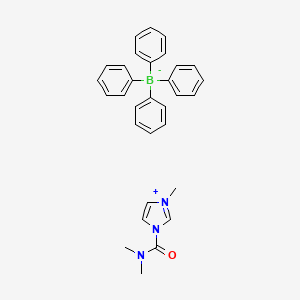
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of sodium tetraphenylborate. The reaction is carried out under ambient conditions, and the product is purified through recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylcarbamoyl group.
Oxidation and Reduction: The imidazolium ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted imidazolium salts, while oxidation reactions could lead to the formation of imidazole derivatives .
科学的研究の応用
3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate has several scientific research applications:
作用機序
The mechanism of action of 3-(Dimethylcarbamoyl)-1-methyl-1H-imidazol-3-ium tetraphenylborate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The imidazolium ring can also participate in various biochemical pathways, influencing cellular processes .
類似化合物との比較
Similar Compounds
1-Methylimidazole: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Dimethylcarbamoyl Chloride: A reagent used in the synthesis of carbamates and other organic compounds.
Sodium Tetraphenylborate: A common reagent in organic and inorganic chemistry, used for its solubility and reactivity.
Uniqueness
Its ability to participate in diverse chemical reactions and its potential use in various scientific fields make it a compound of significant interest .
特性
CAS番号 |
95885-24-8 |
|---|---|
分子式 |
C31H32BN3O |
分子量 |
473.4 g/mol |
IUPAC名 |
tetraphenylboranuide;N,N,3-trimethylimidazol-3-ium-1-carboxamide |
InChI |
InChI=1S/C24H20B.C7H12N3O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8(2)7(11)10-5-4-9(3)6-10/h1-20H;4-6H,1-3H3/q-1;+1 |
InChIキー |
QIQPZJAXNMPWLG-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C[N+]1=CN(C=C1)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)


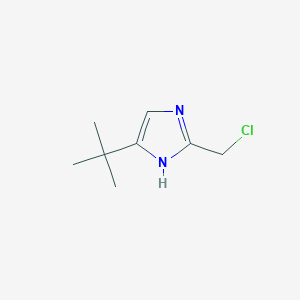
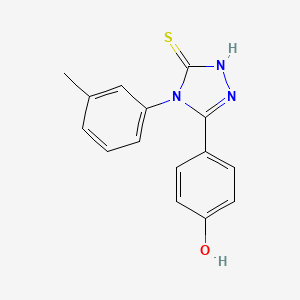
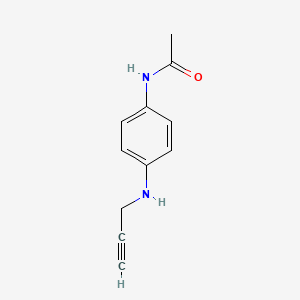
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
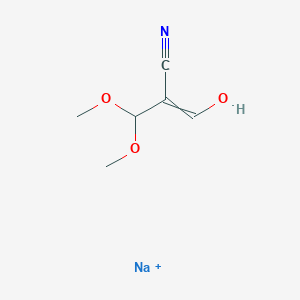
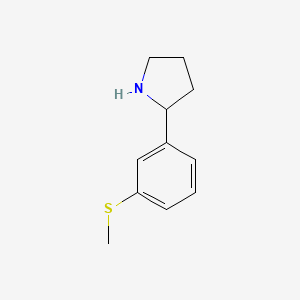
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
